Atazanavir N2-Descarboxymethyl

HPLC method validation Pharmaceutical analysis Impurity profiling

Pharmaceutical QC laboratories face significant regulatory risk when impurity profiling methods lack authentic, pharmacopeia-grade reference standards. Atazanavir N2-Descarboxymethyl (CAS 1028634-76-5), the USP-designated Atazanavir Impurity 8, possesses a unique N2-descarboxymethyl modification imparting distinct chromatographic retention and MS fragmentation properties essential for accurate resolution and quantification. • USP/EP reference standard validated for ANDA/DMF analytical method development per ICH Q1A(R2) • Supplied with comprehensive CoA: HPLC purity, NMR, MS characterization data • In-stock availability with ambient shipping; suitable for stability-indicating methods and routine impurity profiling

Molecular Formula C₃₆H₅₀N₆O₅
Molecular Weight 646.82
CAS No. 1028634-76-5
Cat. No. B1144934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtazanavir N2-Descarboxymethyl
CAS1028634-76-5
Molecular FormulaC₃₆H₅₀N₆O₅
Molecular Weight646.82
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N
InChIInChI=1S/C36H50N6O5/c1-35(2,3)30(37)32(44)41-42(22-25-16-18-26(19-17-25)27-15-11-12-20-38-27)23-29(43)28(21-24-13-9-8-10-14-24)39-33(45)31(36(4,5)6)40-34(46)47-7/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,45)(H,40,46)(H,41,44)/t28-,29-,30+,31+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atazanavir N2-Descarboxymethyl Impurity Standard


Atazanavir N2-Descarboxymethyl, also known as Atazanavir Impurity 8, Atazanavir Amine Analog (USP), and metabolite M5, is a key process-related impurity and degradation product of the HIV-1 protease inhibitor Atazanavir [1]. With a molecular formula of C36H50N6O5 and a molecular weight of 646.8 g/mol, this compound is a critical reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing [2]. Its designation as a USP impurity standard underscores its importance for regulatory compliance in Abbreviated New Drug Applications (ANDAs) and commercial production [3].

USP-designated impurity standard for Atazanavir Sulfate
HPLC and LC-MS method development and validation
Stability-indicating assay and impurity profiling

Why Substitution Fails for Atazanavir N2-Descarboxymethyl


Generic substitution with other Atazanavir impurities (e.g., Atazanavir EP Impurity A, B, C) or non-specific analogs is scientifically invalid. Atazanavir N2-Descarboxymethyl possesses a unique chemical structure, specifically the N2-descarboxymethyl modification on the hydrazine moiety, which imparts distinct chromatographic and mass spectrometric properties essential for accurate impurity profiling . USP monographs mandate the use of this specific compound for related substances testing in Atazanavir Sulfate drug substance and finished products [1]. Replacing it with a different impurity standard compromises the accuracy of analytical methods, risking false identification, incorrect quantification, and potential failure of regulatory compliance in ANDA submissions [2].

Chromatographic resolution may differ
Generic impurities lack the N2-descarboxymethyl modification, resulting in different retention and potentially co-elution with API or other impurities.
Mass spectrometric identity cannot be guaranteed
The unique m/z shift (Δ 58.5 g/mol) is absent in substitutes, risking misidentification in LC-MS workflows.
Regulatory acceptance may be compromised
USP monographs require this specific compound; non-compendial standards may not satisfy ANDA documentation expectations.

Atazanavir N2-Descarboxymethyl Quantitative Evidence


Retention Time vs. Parent Drug

Atazanavir N2-Descarboxymethyl is resolved from the parent drug Atazanavir under validated chromatographic conditions. While exact retention times are method-dependent, this compound consistently demonstrates a distinct elution profile, enabling its specific detection and quantification in stability-indicating assays [1]. In a published RP-HPLC method, the retention time of Atazanavir was found to be 3.513 minutes, while an Atazanavir impurity (likely Atazanavir N2-Descarboxymethyl based on its role as a key impurity) eluted at 2.747 minutes, demonstrating a clear separation from the API [2].

Chromatographic Resolution
Class-level inference
Δ ~0.77 min from parent drug (2.75 vs 3.51 min, RP-HPLC)
Supports selective impurity profiling in stability-indicating assays.
Exact retention time is method‑dependent; verify with validated procedure.
HPLC method validation Pharmaceutical analysis Impurity profiling

Mass Spectrometry vs. Parent Drug

In LC-MS analysis, Atazanavir N2-Descarboxymethyl is readily distinguished from the parent drug by its unique mass-to-charge ratio (m/z). The compound's monoisotopic mass is 646.38 g/mol [1], which is significantly different from the parent drug Atazanavir (molecular weight 704.9 g/mol). This difference arises from the loss of the carboxymethyl group. This mass difference is essential for the unambiguous identification and quantification of this specific impurity in complex mixtures, such as forced degradation studies or biological matrices [2].

Mass Differentiation
Class-level inference
Δ 58.5 g/mol (646.38 vs 704.9 g/mol)
Enables unambiguous impurity identification in LC-MS workflows.
Monoisotopic mass; confirm with specific ionization method.
LC-MS Impurity identification Metabolite profiling

USP Designation vs. Non-Compendial Impurities

Atazanavir N2-Descarboxymethyl is officially recognized as Atazanavir Amine Analog (USP) and is designated for use as a reference standard in USP monographs for Atazanavir Sulfate [1]. This regulatory designation confers a higher level of acceptance and reduces the analytical burden for ANDA filers compared to using a non-compendial or custom-synthesized impurity standard. The use of a USP-designated standard is a direct and efficient path to meeting regulatory requirements for specificity, accuracy, and precision in analytical methods [2].

Regulatory Acceptance
Supporting evidence
USP-designated vs non-compendial impurity
Streamlines analytical method validation and regulatory review.
Applicable to US FDA ANDA submissions; reduces documentation burden.
Pharmaceutical regulation Quality Control ANDA submissions

Atazanavir N2-Descarboxymethyl Applications


Stability-Indicating HPLC Methods

This compound is an essential reference standard for developing and validating stability-indicating HPLC methods as per ICH Q1A(R2) guidelines [1]. Its distinct retention time and UV absorbance profile allow for its accurate resolution and quantification in forced degradation samples (e.g., acidic, alkaline, oxidative conditions), ensuring the method's specificity and ability to monitor product stability throughout its shelf life [2].

API Release and Stability Testing

In QC laboratories, Atazanavir N2-Descarboxymethyl serves as a quantitative reference marker for routine impurity testing of Atazanavir API and finished dosage forms. Its use ensures that the levels of this specific process-related impurity and potential degradant remain within the acceptance criteria defined in regulatory filings, thereby guaranteeing batch-to-batch consistency and patient safety .

LC-MS/MS Metabolite Profiling

Researchers utilize this compound as an authentic standard to confirm the identity of Atazanavir metabolite M5 in biological samples. Its known molecular weight and fragmentation pattern in tandem mass spectrometry (LC-MS/MS) provide a reliable benchmark for developing sensitive and specific bioanalytical methods, which are crucial for studying the drug's metabolism and pharmacokinetics [3].

Application
Selection Property
Validation Focus
Stability-indicating HPLC method development
Distinct chromatographic retention vs parent drug
Specificity and resolution under ICH stress conditions
API release and stability testing
USP compendial reference standard for related substances
Quantitative accuracy, batch-to-batch consistency, regulatory acceptance
LC-MS/MS metabolite identification and profiling
Unique mass-to-charge ratio (Δ 58.5 g/mol) vs parent drug
Identity confirmation and quantification in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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